N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4OS/c22-16-8-9-18-19(11-16)28-21(25-18)26(13-17-3-1-2-10-24-17)20(27)15-6-4-14(12-23)5-7-15/h1-11H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPESJLKQRNRKEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized by reacting aniline with potassium thiocyanate in the presence of glacial acetic acid.
Chlorination: The benzothiazole ring is then chlorinated using phosphorus oxychloride to introduce the chlorine atom at the 6-position.
Coupling with Pyridinylmethyl Group: The chlorinated benzothiazole is coupled with pyridin-2-ylmethylamine under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom on the benzothiazole ring.
Oxidation and Reduction: The cyano group can be reduced to an amine, and the benzothiazole ring can undergo oxidation under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under mild to moderate temperatures.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.
Reduction Products: The primary amine derivative is a common product of cyano group reduction.
Oxidation Products: Oxidation can yield sulfoxides or sulfones depending on the extent of the reaction.
Scientific Research Applications
N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent.
Antimicrobial Activity: The compound and its derivatives have shown moderate to good inhibition against various bacterial and fungal strains.
Cancer Research: Some studies have explored its efficacy against certain cancer cell lines.
Material Science: The compound is also studied for its potential use in organic electronics and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets:
Cyclooxygenase Inhibition: It inhibits the cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins and thereby exerting anti-inflammatory effects.
Antimicrobial Action: The compound disrupts bacterial cell wall synthesis and inhibits fungal growth by interfering with key metabolic pathways.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzothiazole-Benzamide Derivatives
A key structural motif in the target compound is the N-(benzothiazol-2-yl)benzamide scaffold, shared with several analogs (Table 1).
Table 1: Structural and Physicochemical Comparison of Benzothiazole-Benzamide Derivatives
Key Observations:
- Substituent Effects : The pyridin-2-ylmethyl group in the target compound distinguishes it from morpholine- or piperazine-containing analogs (e.g., 4d, 4e), which may exhibit altered solubility and receptor interactions due to their basic nitrogen atoms .
- Physicochemical Properties : Melting points and yields vary significantly with substituents. For instance, methyl-substituted derivatives (e.g., 3m in ) show lower melting points (92–94°C) compared to bulkier analogs (125–127°C) .
- Synthetic Routes : Many analogs are synthesized via acylation of benzothiazol-2-amine precursors, as seen in and , suggesting shared methodologies for the target compound .
Structural Characterization
Consistent with , and 8, the target compound’s structure would be confirmed via:
- ¹H/¹³C NMR: Expected peaks for aromatic protons (δ 7.0–8.5 ppm), cyano group (C≡N, δ ~110 ppm in ¹³C), and pyridinylmethyl CH2 (δ ~4.5 ppm) .
- HRMS : Calculated molecular weight (C21H14ClN4OS): 413.06 g/mol (exact mass requires validation) .
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
Chemical Formula: CHClNOS
Molecular Weight: 404.9 g/mol
CAS Number: 900005-75-6
The compound features a benzothiazole core with a chlorinated moiety, a cyano group, and a pyridinylmethyl substituent. This unique structure contributes to its biological activity, particularly in targeting specific enzymes and pathways.
The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain.
Biochemical Pathways
The compound's interaction with the arachidonic acid pathway is crucial for its anti-inflammatory effects. By inhibiting COX-2, it reduces the production of inflammatory mediators, thereby alleviating symptoms associated with inflammatory conditions.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to effectively reduce inflammation in various models, suggesting its potential as a therapeutic agent for inflammatory diseases.
Antimicrobial Activity
In addition to its anti-inflammatory effects, this compound has demonstrated moderate to good antimicrobial activity against various bacterial and fungal strains. The presence of the benzothiazole moiety is believed to enhance its efficacy against pathogens.
Anticancer Potential
Several studies have explored the anticancer properties of this compound. It has been evaluated against different cancer cell lines, showing promising results in inducing apoptosis through the activation of procaspase pathways. Notably, compounds similar to this compound have been reported to exhibit cytotoxic effects with IC values in the low micromolar range.
Data Tables
| Activity | Mechanism | IC Values |
|---|---|---|
| Anti-inflammatory | COX-2 inhibition | Not specified |
| Antimicrobial | Disruption of bacterial cell wall | MIC 31.25 µg/mL (Gram-positive bacteria) |
| Anticancer | Induction of apoptosis via procaspase activation | IC < 10 µM (varies by cell line) |
Case Studies and Research Findings
- Anti-inflammatory Studies : In vitro assays demonstrated that this compound significantly reduced prostaglandin levels in macrophage cultures treated with lipopolysaccharides (LPS), confirming its role as an anti-inflammatory agent.
- Antimicrobial Efficacy : A study evaluated the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showcasing effective inhibition at concentrations lower than those required for standard antibiotics.
- Cancer Cell Line Evaluation : In research involving U937 and MCF-7 cell lines, this compound was found to induce apoptosis through caspase activation, highlighting its potential as an anticancer drug.
Q & A
Basic: What are the key structural motifs in N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide, and how do they influence its reactivity and biological activity?
The compound features three critical motifs:
- 6-Chlorobenzo[d]thiazole : Enhances electrophilic aromatic substitution potential due to the electron-withdrawing chlorine atom, which directs reactivity to specific positions on the aromatic ring .
- 4-Cyanobenzamide : The cyano group acts as a strong electron-withdrawing moiety, increasing stability and enabling nucleophilic additions or reductions under controlled conditions .
- Pyridin-2-ylmethyl group : Introduces steric and electronic effects, influencing binding to biological targets like enzymes or receptors through π-π stacking or hydrogen bonding .
These motifs collectively contribute to its potential as a kinase inhibitor or antimicrobial agent, though empirical validation is required .
Basic: What are the standard synthetic routes for this compound?
Synthesis typically involves:
Benzothiazole Formation : Cyclization of 2-amino-6-chlorothiophenol with a carboxylic acid derivative (e.g., 4-cyanobenzoic acid) under acidic conditions .
Amide Coupling : Reacting the benzothiazole intermediate with pyridin-2-ylmethylamine using coupling agents like HATU or DCC in anhydrous DMF .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization to achieve >95% purity .
Key challenges include controlling regioselectivity during cyclization and minimizing racemization during amide bond formation .
Advanced: How can researchers optimize the synthesis yield of this compound?
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling to enhance aryl-aryl bond formation efficiency .
- Solvent Optimization : Replace DMF with DMAc to reduce side reactions during amidation, improving yields by ~15% .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 2 hours while maintaining >90% yield .
- In-line Analytics : Implement HPLC-MS for real-time monitoring to identify and bypass kinetic byproducts .
Advanced: How can conflicting reports about the compound’s biological activity (e.g., antimicrobial vs. kinase inhibition) be resolved?
- Standardized Assays : Re-test the compound under uniform conditions (e.g., MIC for antimicrobial activity vs. IC₅₀ for kinase inhibition) using reference strains (e.g., S. aureus ATCC 25923) and validated kinase panels (e.g., EGFR, VEGFR2) .
- Dose-Response Analysis : Compare EC₅₀ values across studies; discrepancies may arise from concentration-dependent off-target effects .
- Structural Analog Testing : Synthesize derivatives (e.g., replacing Cl with F or varying the pyridine substituent) to isolate structure-activity relationships (SAR) .
Advanced: What methodologies are employed to study the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to immobilized receptors like orexin or chemokine receptors .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes .
- Cryo-EM/X-ray Crystallography : Resolve binding poses in enzyme active sites (e.g., cytochrome P450) using SHELX-refined structures .
- Molecular Dynamics Simulations : Predict binding stability over 100 ns trajectories using AMBER or GROMACS .
Advanced: How to design experiments for structure-activity relationship (SAR) studies of this compound?
-
Substituent Variation : Systematically modify:
Position Modification Biological Impact 6-Cl (benzothiazole) Replace with Br, CF₃ Test antimicrobial potency 4-CN (benzamide) Reduce to CHO or oxidize to COOH Assess kinase inhibition Pyridine substituent Vary position (2- vs. 3-methyl) Study receptor selectivity -
In Silico Screening : Use Schrödinger’s Glide to prioritize derivatives with improved docking scores .
-
ADME Profiling : Evaluate metabolic stability (human liver microsomes) and permeability (Caco-2 assays) to filter candidates .
Advanced: What computational approaches predict the compound’s potential as a selective orexin receptor antagonist?
- Pharmacophore Modeling : Align the compound’s features (aromatic rings, H-bond acceptors) with known antagonists like Almorexant using Discovery Studio .
- Binding Free Energy Calculations : Compute ΔG using MM/GBSA to compare affinity for OX1 vs. OX2 receptors .
- Machine Learning : Train random forest models on ChEMBL data to predict subtype selectivity .
Advanced: How to validate the compound’s enzymatic inhibition mechanism in cancer pathways?
- Kinase Profiling : Screen against a 100-kinase panel (Reaction Biology Corp.) to identify primary targets .
- Western Blotting : Quantify phosphorylation changes in MAPK/ERK pathways post-treatment in HeLa cells .
- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement by measuring thermal stabilization of suspected kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
